2-Chloroisonicotinic acid

概要

説明

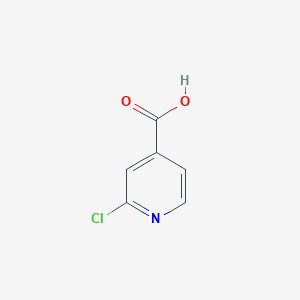

2-Chloroisonicotinic acid is an organic compound with the molecular formula C₆H₄ClNO₂. It is a halogenated derivative of nicotinic acid and is used as an intermediate in the production of various bioactive compounds . This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

Chlorination of Nicotinic Acid N-oxide: One method involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds.

Substitution of Hydroxyl Group: Another method includes the substitution of the hydroxyl group of 2-hydroxynicotinic acid.

Cyclization of Acrolein Derivatives: A tandem reaction involving the cyclization of various acrolein derivatives can also be used.

Types of Reactions:

Hydroxylation: this compound can be synthesized through the hydroxylation of 2-chloroisonicotinonitrile using nitrilase enzymes.

Substitution Reactions: It undergoes substitution reactions where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Nitrilase Enzymes: Used for the hydroxylation of 2-chloroisonicotinonitrile.

Chlorinating Agents: Used in the chlorination of nicotinic acid derivatives.

Major Products:

2,6-Dichloro-isonicotinic Acid: An intermediate product in the industrial synthesis of this compound.

科学的研究の応用

2-Chloroisonicotinic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-chloroisonicotinic acid involves its role as an intermediate in biochemical pathways. It interacts with specific molecular targets and pathways to exert its effects. For instance, in the synthesis of pharmaceuticals, it acts as a precursor to active drug intermediates that target specific enzymes or receptors .

類似化合物との比較

2-Chloronicotinic Acid: Another halogenated derivative of nicotinic acid used in the production of bioactive compounds.

2-Hydroxynicotinic Acid: A precursor in the synthesis of 2-chloroisonicotinic acid.

Uniqueness: this compound is unique due to its specific applications in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions and serve as an intermediate in multiple synthetic routes highlights its versatility and importance in chemical research and industrial applications.

生物活性

2-Chloroisonicotinic acid (2-CINA) is a derivative of isonicotinic acid, notable for its diverse biological activities, particularly in the realms of plant immunity and potential therapeutic applications. This article delves into the compound's biological activity, presenting detailed research findings, case studies, and data tables to illustrate its efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring. This modification significantly influences its biological properties compared to its parent compound, isonicotinic acid. The molecular formula for 2-CINA is with a molecular weight of 173.56 g/mol.

Plant Immunity Induction

One of the most significant biological activities of 2-CINA is its role as an inducer of systemic acquired resistance (SAR) in plants. Research has demonstrated that compounds derived from isonicotinic acid can enhance plant resistance against various pathogens.

-

Case Study: Efficacy in Tobacco Plants

A study highlighted that 2-CINA and its derivatives significantly reduced necrotic areas on tobacco leaves caused by viral infections. The application of 2-CINA resulted in a resistance induction level of approximately 82% , making it more effective than many other related compounds . -

Comparative Effectiveness

The effectiveness of various derivatives was assessed, showing that 2-CINA exhibited superior activity over nicotinic and isonicotinic acids. In comparative studies, plant resistance induction levels were recorded as follows:

| Compound | Resistance Induction (%) |

|---|---|

| This compound | 82 |

| Nicotinic Acid | <10 |

| Isonicotinic Acid | 50 |

This table illustrates the enhanced efficacy of 2-CINA in promoting plant health and defense mechanisms against pathogens such as Tobacco mosaic virus and Phytophthora parasitica var. Nicotianae.

Antimicrobial Properties

Research also indicates that 2-CINA possesses antimicrobial properties, making it a candidate for agricultural and pharmaceutical applications. Studies have shown that it can inhibit the growth of certain bacteria and fungi, thus providing a dual function as both a plant protectant and a potential therapeutic agent against microbial infections.

The mechanism by which 2-CINA induces plant resistance appears to involve the activation of specific defense pathways within the plant. These pathways include:

- Salicylic Acid Pathway : This pathway plays a crucial role in SAR, where compounds like 2-CINA may enhance salicylic acid levels, promoting systemic resistance.

- Reactive Oxygen Species (ROS) Production : The application of 2-CINA has been linked to increased ROS production, which serves as signaling molecules in plant defense responses.

Synthesis and Environmental Considerations

The synthesis of this compound has been explored through various chemical methods; however, there is an increasing interest in developing greener synthesis routes to minimize environmental impact. Recent advancements in biocatalysis have shown promise for producing this compound efficiently while adhering to sustainable practices .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position undergoes substitution under specific conditions. Microwave-assisted amination with aromatic amines has been explored for related isomers (e.g., 2-chloronicotinic acid, 3-carboxylic isomer), suggesting potential applicability to 2-chloroisonicotinic acid .

Amination Reaction Parameters (Adapted from 2-Chloronicotinic Acid Studies)

| Substrate | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound* | Aniline | 120°C, H₂O, K₂CO₃, 1 h (microwave) | 76 | |

| This compound* | 4-Nitroaniline | 150°C, H₂O, K₂CO₃, 1.5 h | 82 |

*Reaction extrapolated from analogous 3-carboxylic acid isomer studies.

Key observations:

-

Catalyst-free conditions in water minimize side reactions like dehalogenation .

-

Electron-deficient amines (e.g., nitro-substituted) show higher reactivity due to enhanced nucleophilicity .

Esterification Reactions

The carboxylic acid group undergoes esterification, critical for modifying solubility or further functionalization. A comparative study of dihalonicotinic acids highlights optimal methods :

Esterification Methods for Dihalonicotinic Acids

For this compound:

-

Diazomethane provides methyl esters efficiently (e.g., methyl 2-chloroisonicotinate) without halogen displacement .

-

GC-MS analysis confirms product purity, with detection limits ~1 ng/μL .

Directed Dechlorination

In synthesis pathways, 2,6-dichloroisonicotinic acid undergoes selective dechlorination to yield this compound :

Reaction Conditions

-

Dechlorinating agent : Hydrazine hydrate (80%)

-

Catalyst : CuSO₄ (5–25% aqueous solution)

-

Temperature : 45–65°C

Key Steps

-

Hydrazine hydrate reduces the 6-position chlorine.

-

CuSO₄ facilitates reductive elimination, preserving the 2-position chlorine .

Enzymatic Hydrolysis

Engineered amidases (e.g., Pa-Ami mutants) hydrolyze 2-chloronicotinamide to this compound, though steric effects from the 2-chloro group reduce catalytic efficiency :

| Enzyme Variant | Specific Activity (U/mg) | Catalytic Efficiency (kₐₜ/Kₘ, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Wild-type Pa-Ami | 16.4 | 1.6 × 10³ | |

| G175A/A305T mutant | 60.9 | 1.6 × 10⁴ |

Comparative Reactivity of Halogen Positions

The 2-chloro substituent exhibits lower reactivity compared to 5- or 6-position halogens in pyridine derivatives due to steric hindrance from the carboxylic acid group .

特性

IUPAC Name |

2-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCOHSRHFCHCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284985 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-54-8 | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 40139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6313-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。